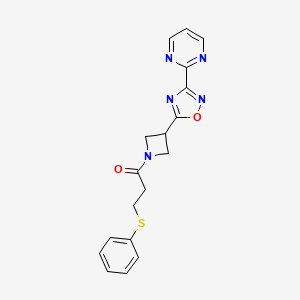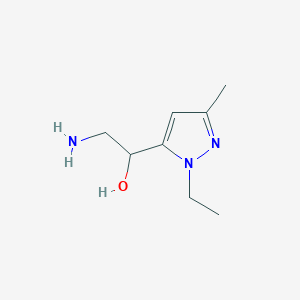
3-(Phenylthio)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylthio)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is an intricate organic compound that has drawn interest in various scientific domains due to its distinctive structural features and potential applications in medicinal and industrial chemistry. Its backbone comprises a phenylthio group attached to a unique arrangement of azetidine, oxadiazole, and pyrimidine rings, making it a compound with a complex yet intriguing structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one involves multiple reaction steps, each requiring specific reagents and conditions:
Formation of Oxadiazole Ring: : This typically involves the cyclization of nitrile oxides with appropriate dipolarophiles under controlled conditions.
Azetidine Incorporation: : Introduction of the azetidine moiety often involves nucleophilic substitution reactions, where a suitable leaving group is replaced by an azetidine derivative.
Thioether Formation: : The phenylthio group is introduced through a thioetherification reaction, commonly using thiophenol and base.
Industrial Production Methods
Industrially, the production of this compound requires scale-up of the laboratory procedures:
Batch Processing: : Utilizing large reactors for the multiple-step synthesis, ensuring precise control over temperature, pressure, and reagent addition.
Continuous Flow Chemistry: : An emerging approach where reagents continuously flow through a reactor, allowing for better scalability and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The oxadiazole ring might be reduced under hydrogenation conditions.
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid (mCPBA) for oxidation.
Reducing Agents: : Palladium on carbon (Pd/C) and hydrogen gas for hydrogenation.
Substitution Reagents: : Alkyl halides and base for nucleophilic substitutions.
Major Products
Sulfoxides and Sulfones: : From oxidation of the phenylthio group.
Hydrogenated Compounds: : From reduction of the oxadiazole ring.
Substituted Azetidines: : From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used in the synthesis of complex organic molecules.
Ligand Design: : Potentially acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit certain enzymes involved in disease pathways.
Biological Probes: : Used to study cellular processes due to its unique structural properties.
Medicine
Drug Development: : Explored as a lead compound in the development of novel therapeutics, particularly in cancer and infectious diseases.
Industry
Material Science: : Utilized in the creation of novel materials with unique electronic or photonic properties.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets and pathways:
Molecular Targets: : It may interact with enzyme active sites or cellular receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)-1-(3-aminopropyl)azetidine: : Shares the azetidine and phenylthio groups.
2-(Pyrimidin-2-yl)-5-(phenylthio)-1,2,4-oxadiazole: : Contains the oxadiazole and phenylthio groups.
4-(Phenylthio)azetidin-2-one: : Features the azetidine and phenylthio groups but differs in the ketone position.
Uniqueness
What sets 3-(Phenylthio)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one apart is its combination of structural motifs, which confer unique reactivity and interaction profiles. Its integration of oxadiazole and pyrimidine rings within the same molecule, alongside an azetidine unit, opens up a wide array of chemical and biological applications that similar compounds might not possess.
Feel free to ask if there's anything more you would like to know!
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-15(7-10-26-14-5-2-1-3-6-14)23-11-13(12-23)18-21-17(22-25-18)16-19-8-4-9-20-16/h1-6,8-9,13H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHIRSVQFNSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2770506.png)

![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)
![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)
![N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2770514.png)

![ethyl 4-{[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/new.no-structure.jpg)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one](/img/structure/B2770518.png)
![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)

![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2770522.png)
![N-(4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2770523.png)


